

# Technical Guide: 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(4-Bromophenyl)-4,6-diphenyl
1,3,5-triazine

Cat. No.:

B187276

Get Quote

IUPAC Name: 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine

Molecular Formula: C21H14BrN3

This technical guide provides an in-depth overview of the triazine compound, 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine, tailored for researchers, scientists, and professionals in drug development. The document covers its synthesis, physicochemical properties, and potential pharmacological activities, with a focus on its role in cancer research.

## **Physicochemical Properties**

While specific experimental data for 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine is not readily available in the public domain, predicted data from publicly available chemical databases can provide initial insights.

| Property          | Predicted Value |
|-------------------|-----------------|
| Molecular Weight  | 388.26 g/mol    |
| Monoisotopic Mass | 387.0371 Da     |
| XlogP             | 4.9             |



Data sourced from PubChem. These values are predicted and should be confirmed by experimental analysis.

## **Synthesis Protocols**

A general and established method for the synthesis of 5,6-diphenyl-1,2,4-triazine derivatives involves the condensation of benzil (1,2-diphenylethane-1,2-dione) with an appropriate aminoguanidine derivative. For the synthesis of the title compound, 4-bromobenzoylhydrazine would be reacted with a source of ammonia to form the corresponding amidinohydrazine, which then undergoes cyclocondensation with benzil.

A detailed experimental protocol for a closely related isomer, **2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine**, is described as follows and may be adapted: 4-Bromo-N-benzylideneaniline and benzamidine are dissolved in chloroform. The mixture is then heated to 80°C for 24 hours. After the reaction, the mixture is filtered to obtain the desired product.

Another general synthetic route for 3-substituted-5,6-diaryl-1,2,4-triazines involves the nucleophilic substitution reaction of 5,6-diaryl-3-methylsulfonyl-1,2,4-triazines with various nucleophiles.[1]

Experimental Workflow for Synthesis of 1,2,4-Triazine Derivatives:



Click to download full resolution via product page

Caption: General synthesis of 5,6-diphenyl-1,2,4-triazines.



# Potential Pharmacological Activity and Signaling Pathways

Triazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

### **Anticancer Activity**

Numerous studies have highlighted the potential of 1,2,4-triazine derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

#### Targeted Signaling Pathways:

- EGFR/PI3K/AKT/mTOR Pathway: The epidermal growth factor receptor (EGFR) and the downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway are crucial for cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature in many cancers. Certain triazine derivatives have been shown to inhibit components of this pathway, leading to apoptosis and reduced tumor growth. For instance, a study on a series of mono- and bis(dimethylpyrazolyl)-striazine derivatives, including a bromophenyl-containing compound, demonstrated significant antiproliferative activity against various cancer cell lines by targeting this cascade.
- c-Met Kinase Pathway: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of numerous cancers. Heterofused 1,2,4-triazine derivatives have been investigated as inhibitors of c-Met kinase.

Signaling Pathway Diagram:





Click to download full resolution via product page

Caption: Potential inhibition of cancer signaling pathways.

# **Quantitative Data from Related Compounds**



While specific quantitative data for 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine is limited, data from structurally similar compounds can provide valuable insights into its potential efficacy. The following table summarizes the in vitro anticancer activity of a related bromophenyl-containing triazine derivative against various cancer cell lines.

| Compound                                                                              | Cell Line             | IC50 (μM)   |
|---------------------------------------------------------------------------------------|-----------------------|-------------|
| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | MCF-7 (Breast Cancer) | 4.53 ± 0.30 |
| HCT-116 (Colon Cancer)                                                                | $0.50 \pm 0.080$      | _           |
| HepG2 (Liver Cancer)                                                                  | 3.01 ± 0.49           | _           |

This data is for a structurally related compound and serves as a reference for the potential activity of the title compound.

#### Conclusion

3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine belongs to a class of compounds with significant potential in the field of drug discovery, particularly in oncology. The 1,2,4-triazine scaffold serves as a versatile platform for the development of inhibitors targeting key cancer-related signaling pathways. Further research, including the development of specific synthesis protocols, comprehensive characterization, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of novel triazine-based therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. [Studies on as-triazine derivatives. XVIII. Synthesis of 5,6-diaryl-1,2,4-triazine derivatives as blood platelet aggregation inhibitors] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b187276#iupac-name-for-c21h14brn3-triazine-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com